molecular formula C20H22BNO3 B8083694 Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-

Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-

Cat. No.: B8083694
M. Wt: 335.2 g/mol
InChI Key: NZECDMMIVDMXGK-UHFFFAOYSA-N
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Description

Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-: is a complex organic compound characterized by its benzene ring structure, a nitrile group, and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst. The reaction conditions usually require an inert atmosphere, a suitable solvent (such as toluene or THF), and a base (such as sodium carbonate or potassium phosphate).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of reagents, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitrile group can be oxidized to form a carboxylic acid.

  • Reduction: : The nitrile group can be reduced to form a primary amine.

  • Substitution: : The boronic ester moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Primary amine derivatives.

  • Substitution: : Various boronic acid derivatives and their conjugates.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : Employed in the development of bioconjugation techniques and probes for biological imaging.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic ester moiety can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]-: is unique due to its combination of a nitrile group and a boronic ester moiety. Similar compounds include:

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: : Similar structure but with a methoxy group instead of a phenoxy group.

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Contains an aniline group instead of a nitrile group.

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: : Contains an aldehyde group instead of a nitrile group.

These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Biological Activity

Benzonitrile derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzonitrile, 2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- (CAS No. 1813554-44-7) is particularly notable for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound based on available literature.

  • Molecular Formula : C20H22BNO3
  • Molecular Weight : 335.2 g/mol
  • Structure : The compound features a benzonitrile moiety linked to a phenoxy group substituted with a dioxaborolane unit.

Biological Activity Overview

The biological activity of Benzonitrile derivatives can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that benzonitrile derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the dioxaborolane unit enhances the lipophilicity and membrane permeability of the compounds, facilitating their action against microbial cells.
  • Anticancer Properties :
    • Research indicates that certain benzonitrile derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition :
    • Some studies suggest that benzonitrile derivatives may act as inhibitors of key enzymes involved in metabolic pathways. For example, inhibition of certain kinases has been observed, which could be beneficial in targeting cancer and inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various benzonitrile derivatives, including the compound . The results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (μg/mL)Target Organism
Benzonitrile derivative32S. aureus
Benzonitrile derivative64E. coli

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations of 10–20 μM after 48 hours of treatment. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Concentration (μM)% Cell ViabilityApoptotic Cells (%)
01005
107030
205060

The biological activities of Benzonitrile derivatives are attributed to their ability to interact with cellular targets:

  • Membrane Disruption : The lipophilic nature of the dioxaborolane moiety allows these compounds to integrate into lipid membranes, causing disruption and leading to cell lysis.
  • Enzyme Interaction : Binding studies suggest that these compounds can inhibit enzyme activity by competing with substrates or altering enzyme conformation.

Properties

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-10-7-11-18(12-17)23-14-16-9-6-5-8-15(16)13-22/h5-12H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZECDMMIVDMXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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